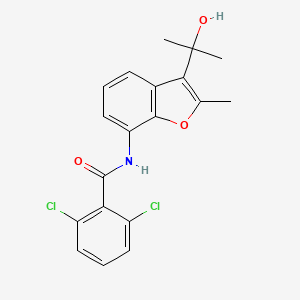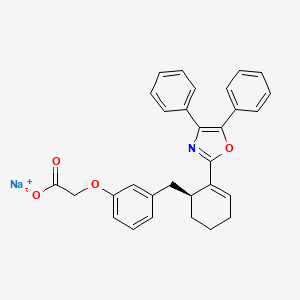![molecular formula C23H22F6N4O2 B1674071 5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one CAS No. 187724-85-2](/img/structure/B1674071.png)
5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Übersicht
Beschreibung
L-741671 is a compound known for its role as an antagonist of the neurokinin-1 receptor. This receptor is involved in various physiological processes, including pain perception, stress responses, and emesis (vomiting). The compound has been studied extensively for its potential therapeutic applications, particularly in the context of chemotherapy-induced nausea and vomiting .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-741671 involves multiple steps, starting with the preparation of key intermediates. One of the critical steps includes the functionalization of the piperidine nitrogen to reduce its basic nature. This is achieved by introducing a 3-oxo-1,2,4-triazol-5-yl moiety, which enhances the compound’s binding affinity to the neurokinin-1 receptor .
Industrial Production Methods: Industrial production of L-741671 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents like dimethyl sulfoxide (DMSO) and other reagents to facilitate the reactions. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: L-741671 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden bei Substitutionsreaktionen eingesetzt.
Hauptsächlich gebildete Produkte: Die Hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Derivate von L-741671 mit modifizierten funktionellen Gruppen, die die Bindungsaffinität und die pharmakologischen Eigenschaften verbessern können .
Wissenschaftliche Forschungsanwendungen
L-741671 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Struktur-Aktivitäts-Beziehung von Neurokinin-1-Rezeptor-Antagonisten zu untersuchen.
Biologie: Untersucht für seine Rolle bei der Modulation biologischer Prozesse wie Schmerzempfindung und Stressreaktionen.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Chemotherapie-induzierter Übelkeit und Erbrechen sowie anderen Erkrankungen, die den Neurokinin-1-Rezeptor betreffen
Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die den Neurokinin-1-Rezeptor anvisieren.
5. Wirkmechanismus
L-741671 übt seine Wirkung aus, indem es an den Neurokinin-1-Rezeptor bindet und so die Wirkung von Substanz P blockiert, einem Neuropeptid, das an der Schmerzempfindung und der Emesis beteiligt ist. Diese antagonistische Wirkung verhindert die Aktivierung nachgeschalteter Signalwege durch den Rezeptor, was zu einer Verringerung von Symptomen wie Übelkeit und Erbrechen führt. Die hohe Affinität der Verbindung zum Neurokinin-1-Rezeptor macht sie zu einem potenten Inhibitor dieser physiologischen Prozesse .
Ähnliche Verbindungen:
L-742694: Ein weiterer Neurokinin-1-Rezeptor-Antagonist mit einem Morpholin-Kern, der die Bindungsaffinität erhöht.
Aprepitant: Ein bekannter Neurokinin-1-Rezeptor-Antagonist, der klinisch zur Vorbeugung von Chemotherapie-induzierter Übelkeit und Erbrechen eingesetzt wird.
Casopitant, Netupitant und Rolapitant: Neuere Ergänzungen der Klasse der Neurokinin-1-Rezeptor-Antagonisten mit unterschiedlichen pharmakokinetischen Eigenschaften
Einzigartigkeit von L-741671: L-741671 ist aufgrund seiner hohen Gehirndurchlässigkeit und der potenten Hemmung des Neurokinin-1-Rezeptors einzigartig. Dies macht es besonders effektiv bei Anwendungen im zentralen Nervensystem, wie z. B. der Vorbeugung von Chemotherapie-induzierter Emesis. Seine strukturellen Modifikationen, einschließlich der 3-Oxo-1,2,4-Triazol-5-yl-Gruppierung, tragen zu seiner erhöhten Bindungsaffinität und seinen pharmakologischen Eigenschaften bei .
Wirkmechanismus
L-741671 exerts its effects by binding to the neurokinin-1 receptor, thereby blocking the action of substance P, a neuropeptide involved in pain perception and emesis. This antagonistic action prevents the receptor from activating downstream signaling pathways, leading to a reduction in symptoms such as nausea and vomiting. The compound’s high affinity for the neurokinin-1 receptor makes it a potent inhibitor of these physiological processes .
Vergleich Mit ähnlichen Verbindungen
L-742694: Another neurokinin-1 receptor antagonist with a morpholine nucleus that enhances binding affinity.
Aprepitant: A well-known neurokinin-1 receptor antagonist used clinically to prevent chemotherapy-induced nausea and vomiting.
Casopitant, Netupitant, and Rolapitant: Newer additions to the class of neurokinin-1 receptor antagonists with varying pharmacokinetic properties
Uniqueness of L-741671: L-741671 is unique due to its high brain penetration and potent inhibition of the neurokinin-1 receptor. This makes it particularly effective in central nervous system applications, such as preventing chemotherapy-induced emesis. Its structural modifications, including the 3-oxo-1,2,4-triazol-5-yl moiety, contribute to its enhanced binding affinity and pharmacological properties .
Eigenschaften
CAS-Nummer |
187724-85-2 |
|---|---|
Molekularformel |
C23H22F6N4O2 |
Molekulargewicht |
500.4 g/mol |
IUPAC-Name |
3-[[(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C23H22F6N4O2/c24-22(25,26)16-9-14(10-17(11-16)23(27,28)29)13-35-18-7-4-8-33(12-19-30-21(34)32-31-19)20(18)15-5-2-1-3-6-15/h1-3,5-6,9-11,18,20H,4,7-8,12-13H2,(H2,30,31,32,34)/t18-,20-/m0/s1 |
InChI-Schlüssel |
ZUWHBRRBKKTMQO-ICSRJNTNSA-N |
SMILES |
C1CC(C(N(C1)CC2=NNC(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Isomerische SMILES |
C1C[C@@H]([C@@H](N(C1)CC2=NNC(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C1CC(C(N(C1)CC2=NNC(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
L 741671; L-741671; L741671; L-741,671; L 741,671; L741,671; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


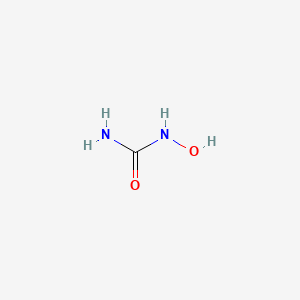
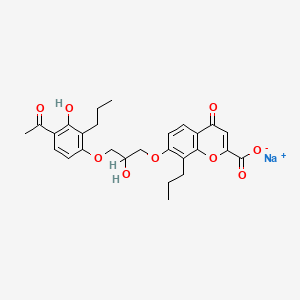
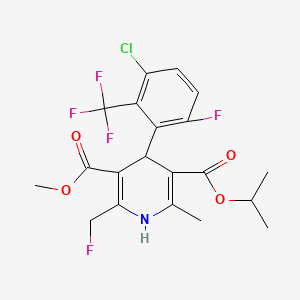
![7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline](/img/structure/B1673996.png)
![(3aR,5R,6R,7R,7aR)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B1673998.png)
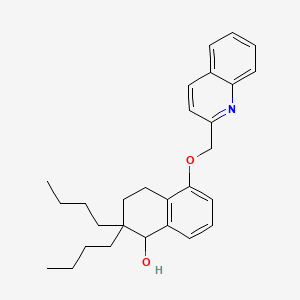
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-4,5-dihydroxyhex-2-enoate](/img/structure/B1674001.png)
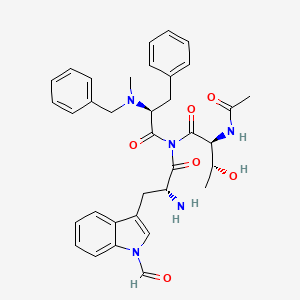
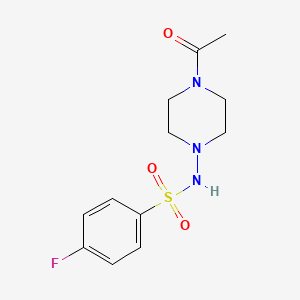
![[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B1674004.png)
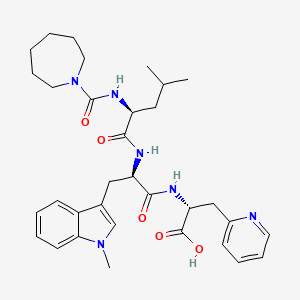
![4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B1674006.png)
